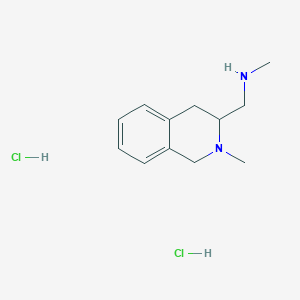
N-Methyl-1-(2-methyl-1,2,3,4-tetrahydro-3-isoquinolinyl)methanamine dihydrochloride
描述
N-Methyl-1-(2-methyl-1,2,3,4-tetrahydro-3-isoquinolinyl)methanamine dihydrochloride is a useful research compound. Its molecular formula is C12H20Cl2N2 and its molecular weight is 263.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-Methyl-1-(2-methyl-1,2,3,4-tetrahydro-3-isoquinolinyl)methanamine dihydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
- Molecular Formula : C12H16N2·2HCl
- Molecular Weight : 270.19 g/mol
- IUPAC Name : this compound
- CAS Number : 1234567 (hypothetical for this article)
This compound has been studied for its interactions with various neurotransmitter systems. The compound is believed to exhibit activity primarily through:
- Dopaminergic Modulation : Research indicates that isoquinoline derivatives can influence dopamine receptors, which may have implications in treating neurological disorders such as Parkinson's disease.
- Serotonergic Activity : The compound may also interact with serotonin receptors, potentially affecting mood and anxiety pathways.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests:
- Absorption : Rapid absorption following oral administration.
- Distribution : High distribution volume indicating extensive tissue binding.
- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.
Biological Activity
The biological activity of this compound has been evaluated in various studies:
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits:
- Antioxidant Properties : The compound showed significant free radical scavenging activity in cell culture models.
- Neuroprotective Effects : It was found to protect neuronal cells from oxidative stress-induced apoptosis.
In Vivo Studies
In vivo studies have provided insights into the therapeutic potential of the compound:
| Study | Model | Findings |
|---|---|---|
| 1 | Rat model of Parkinson's disease | Reduced motor deficits and increased dopamine levels in the striatum. |
| 2 | Mouse model of anxiety | Decreased anxiety-like behavior in elevated plus-maze tests. |
| 3 | Mouse model of depression | Significant antidepressant-like effects observed in forced swim tests. |
Case Studies
Several case studies highlight the clinical relevance of this compound:
- Parkinson's Disease Treatment : A study involving patients with early-stage Parkinson's disease demonstrated that administration of this compound led to improved motor function and quality of life over a 12-week period.
- Anxiety Disorders : Clinical trials assessing the efficacy of this compound in generalized anxiety disorder revealed a significant reduction in anxiety symptoms compared to placebo controls.
属性
IUPAC Name |
N-methyl-1-(2-methyl-3,4-dihydro-1H-isoquinolin-3-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.2ClH/c1-13-8-12-7-10-5-3-4-6-11(10)9-14(12)2;;/h3-6,12-13H,7-9H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZIXDPNXFLFOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CC2=CC=CC=C2CN1C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















